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MSE55 protein

Cat. No.: B1174631
CAS No.: 147883-81-6
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Description

MSE55 protein, also known as CDC42EP1 or BORG5, is a secreted protein that circulates as a serum constituent and is primarily found in bone marrow . This 55 kDa protein functions as a specific non-kinase effector of CDC42, binding to the GTP-bound form of this Rho GTPase family member through its CRIB (Cdc42/Rac interactive-binding) domain to mediate actin cytoskeleton reorganization at the plasma membrane . Research demonstrates that MSE55 induces distinct morphological changes depending on cell type: in Cos-7 cells, it localizes to membrane ruffles and promotes membrane actin polymerization, while in NIH 3T3 fibroblasts, it triggers the formation of long, actin-based cellular extensions . These protrusions are actin-based and their formation is blocked by dominant-negative Cdc42, confirming the specific pathway involvement . MSE55 exhibits tissue-specific expression, limited primarily to endothelial cells and bone marrow stromal cells, suggesting a potential functional role in hematopoiesis . Its gene is evolutionarily conserved across species, indicating a fundamental developmental function . Researchers utilize MSE55 to study CDC42 signaling pathways, actin dynamics, cell polarity, and morphological changes associated with cellular processes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

147883-81-6

Molecular Formula

C136H209N41O34

Synonyms

MSE55 protein

Origin of Product

United States

Molecular Biology and Gene Expression of Cdc42ep1 Mse55 Protein

Genomic Organization and Chromosomal Localization of CDC42EP1

The gene encoding the MSE55 protein, CDC42EP1, exhibits a conserved genomic structure in mammals. In humans, the CDC42EP1 gene is located on the long arm of chromosome 22, specifically in the q13.1 region. nih.gov Its precise genomic coordinates span from base pair 37,560,480 to 37,569,405. nih.gov The mouse ortholog of this gene is found on chromosome 15 at band E1. nih.gov The gene structure of CDC42EP1 gives rise to at least two transcript variants, which encode different isoforms of the this compound, suggesting a potential for functional diversity. wikipedia.org

Gene DetailsHumanMouse
Gene Symbol CDC42EP1Cdc42ep1
Chromosome 2215
Band 22q13.115E1
Start Coordinate 37,560,480 bp78,726,824 bp
End Coordinate 37,569,405 bp78,735,097 bp

Transcriptional Regulation and Gene Expression Profiles of this compound

The expression of the CDC42EP1 gene is a tightly regulated process, influenced by various signaling pathways and cellular contexts. While specific transcription factors that directly bind to the CDC42EP1 promoter have not been extensively characterized, its regulation is closely linked to the activity of the Rho GTPase, Cdc42. nih.govfrontiersin.org The interaction of this compound with the active, GTP-bound form of Cdc42 is a key event in its function and likely influences its expression through feedback mechanisms. frontiersin.org

Furthermore, the expression and activity of MSE55 are modulated by post-transcriptional and post-translational modifications. For instance, kinases can phosphorylate MSE55, affecting its interaction with other proteins and its subcellular localization. The presence of multiple transcript variants also points to regulation at the level of alternative splicing. wikipedia.org

Gene expression profiles from various tissues indicate that CDC42EP1 is not ubiquitously expressed. While initially thought to be restricted to certain cell types, broader expression analyses have revealed its presence in various tissues, albeit at different levels. nih.gov

Tissue-Specific and Developmental Expression Patterns of this compound

The expression of this compound is highly specific to certain tissues and developmental stages, underscoring its specialized functions.

Expression in Endothelial Cells

This compound is notably expressed in endothelial cells. frontiersin.org This expression is crucial for angiogenesis, the formation of new blood vessels. frontiersin.org In endothelial cells, MSE55 aligns with septin filaments and actin stress fibers, contributing to the regulation of actomyosin (B1167339) contractility and promoting persistent directional migration, a key process in the development and repair of the vascular system. frontiersin.org Studies in knockout mice have demonstrated that the absence of Cdc42ep1 leads to reduced capillary density, highlighting its essential role in the microvasculature of organs like the heart and brain. frontiersin.org

Expression in Bone Marrow Stromal Cells

Initial studies identified MSE55 as a protein primarily found in bone marrow stromal cells. wikipedia.org These cells are a critical component of the bone marrow microenvironment, providing support for hematopoietic stem cells. The specific functions of MSE55 in bone marrow stromal cells are still under investigation but are thought to be related to cell adhesion and cytoskeletal organization, processes vital for the maintenance of the hematopoietic niche.

Beyond these specific cell types, MSE55 expression has been observed during embryonic development, particularly in highly migratory neural crest cells. nih.gov Its involvement in neural crest migration suggests a broader role in developmental processes that require dynamic cell movements and shape changes. nih.gov Furthermore, MSE55 plays a role in the development of the heart, with knockout mice exhibiting thinner ventricular walls. frontiersin.org

Evolutionary Conservation of the this compound Sequence and Functional Domains

The evolutionary history of the this compound and its gene, CDC42EP1, reveals important insights into its conserved functions.

Cross-Species Homology and Persistence of Hybridizing Fragments

The Borg (Binder of Rho GTPases) family of proteins, to which MSE55 belongs, is found exclusively in vertebrates, suggesting a more recent evolutionary origin compared to other Cdc42 effectors. frontiersin.org Despite this, the core functional domains of these proteins are highly conserved across vertebrate species. frontiersin.org

The this compound is characterized by several conserved domains that are critical for its function:

Cdc42/Rac Interactive Binding (CRIB) domain: Located at the N-terminus, this domain is responsible for the specific interaction with the GTP-bound, active form of Cdc42. The CRIB domain is a hallmark of many Cdc42 effector proteins. frontiersin.org

Borg Homology (BH) domains: MSE55 contains two of these conserved regions, designated BH2 and BH3. The BH3 domain is particularly important as it mediates the binding of Borg proteins to septins, a family of GTP-binding proteins that form filamentous structures involved in cytokinesis and cell polarity. frontiersin.org

Conserved DomainFunction
CRIB domain Binds to active, GTP-bound Cdc42
BH2 domain Function not fully characterized
BH3 domain Mediates binding to septin filaments

Analysis of Conserved Residues and Functional Significance

The function of CDC42EP1 as a scaffolding protein is dictated by its structure, which contains several conserved domains and residues that are critical for its interactions and biological activity.

Conserved Domains: All Borg family proteins, including CDC42EP1, are defined by a highly homologous N-terminal Cdc42/Rac interactive binding (CRIB) domain. nih.govresearchgate.net Following the CRIB motif, there are three additional conserved regions unique to this family, termed Borg Homology (BH) domains: BH1, BH2, and BH3. nih.gov The central region of CDC42EP1 is also characterized by a proline-rich domain and several heptad repeats that follow the BH3 domain. nih.gov

DomainGeneral LocationKey Characteristics
CRIB Domain N-terminusHighly conserved; essential for binding to active, GTP-bound CDC42. nih.govnih.govnih.gov
BH1 Domain Follows CRIBA short, well-conserved domain unique to Borg proteins. nih.gov
BH2 Domain Central RegionConserved region among Borg family members. nih.gov
BH3 Domain Central RegionA well-conserved region; followed by heptad repeats in CDC42EP1. nih.gov
Proline-rich domain Central RegionPresent in CDC42EP1, may mediate protein-protein interactions. nih.gov

Functional Significance of the CRIB Domain: The CRIB domain is the most functionally characterized conserved region within CDC42EP1. This domain is indispensable for the protein's ability to interact with CDC42. nih.gov Studies have demonstrated that this binding is strictly dependent on both the GTP-bound state of CDC42 and an intact CRIB domain within CDC42EP1. nih.gov

The functional significance of this conserved domain is highlighted by several key findings:

CDC42 Interaction: The CRIB domain mediates the direct, high-affinity binding of CDC42EP1 to active CDC42. nih.gov Deletion or mutation of the CRIB domain completely abrogates this interaction. nih.govnih.gov

Subcellular Localization: The interaction with CDC42 via the CRIB domain is critical for recruiting CDC42EP1 to the plasma membrane and membrane protrusions. nih.gov When the CRIB domain is deleted, the protein fails to localize at the membrane and is instead found in the nucleus. nih.gov

Cytoskeletal Reorganization: The ability of CDC42EP1 to induce actin polymerization and the formation of long, actin-based cellular extensions is dependent on its CRIB domain. nih.gov Mutants lacking a functional CRIB domain fail to induce these cytoskeletal changes. nih.gov

The alignment of CRIB domains from the five murine Borg proteins illustrates the high degree of residue conservation, which underpins their shared ability to bind CDC42.

ProteinCRIB Domain Sequence Alignment
Cdc42EP1 ISKPFKSHLVFNHGHEIYTVIDENPVEP
Cdc42EP2 ISKPFKSHLVFNHGHEIYTVIDENPVEP
Cdc42EP3 ISKPFKSHLVFNHGHEIYTVIDENPVEP
Cdc42EP4 ISKPFKSHLVFNHGHEIYTVVDENPVEP
Cdc42EP5 ISKPFKSHLVFNHGHEIYTVIDENPVEP
(Conserved residues are highlighted across the family, showing near-identical sequences in this critical functional domain.)

Protein Structural Biology of Mse55 Protein

Primary Amino Acid Sequence Analysis of MSE55 Protein

The human this compound is encoded by the CDC42EP4 gene. Its primary structure, the linear sequence of amino acids, provides the fundamental blueprint for its three-dimensional conformation and subsequent function. Analysis of the amino acid composition reveals a protein with distinct regions that are predisposed to specific structural and interactive properties. The full-length human this compound consists of 356 amino acids.

Table 1: General Properties of Human this compound

Property Value
Full Name Cdc42 effector protein 4
Aliases MSE55, BORG4, CEP4
Gene CDC42EP4
Organism Homo sapiens (Human)
Amino Acid Count 356

A detailed examination of the primary sequence is the first step in identifying conserved motifs and potential functional domains, which are discussed in the subsequent sections.

Identification and Characterization of Key Functional Domains

The functionality of MSE55 is dictated by the presence of several key domains that mediate its interactions with other proteins and define its role as a Cdc42 effector. These domains are modular in nature and contribute to the protein's ability to act as a scaffold in signaling pathways.

Cdc42/Rac Interactive-Binding (CRIB) Domain Architecture

A hallmark of many Cdc42 and Rac effector proteins is the presence of a Cdc42/Rac Interactive-Binding (CRIB) domain. nih.gov The CRIB domain of MSE55 is located in its N-terminal region and is essential for its interaction with the GTP-bound, active form of Cdc42. researchgate.netresearchgate.net This interaction is highly specific and GTP-dependent. researchgate.netresearchgate.net

The core CRIB motif is a conserved sequence of approximately 16 amino acids. ebi.ac.ukexpasy.orgnih.gov The consensus sequence for the CRIB motif is generally recognized as I-S-x-P-x(2,4)-F-x-H-x(2)-H-V-G, where 'x' can be any amino acid. ebi.ac.ukexpasy.orgnih.govembl.de This motif is necessary for the binding to Cdc42, although surrounding sequences contribute to the affinity and specificity of the interaction. ebi.ac.ukexpasy.org In the Borg family of proteins, the CRIB domain possesses a C-terminal extension that is thought to be crucial for its specific binding to Cdc42 and another Rho GTPase, TC10, while excluding interaction with Rac1. nih.gov

Table 2: Consensus Sequence of the CRIB Domain Motif

Position Residue Notes
1 Isoleucine (I) Conserved
2 Serine (S) Conserved
3 Any Variable
4 Proline (P) Conserved
5-8 Any Variable length (2-4 residues)
9 Phenylalanine (F) Conserved
10 Any Variable
11 Histidine (H) Conserved
12-13 Any Variable
14 Histidine (H) Conserved
15 Valine (V) Conserved
16 Glycine (G) Conserved

Proline-Rich Repeats (e.g., PAANPPA motifs)

Proline-rich regions are common in signaling and cytoskeletal proteins, often serving as docking sites for proteins containing SH3 (Src Homology 3) or WW domains. nih.govresearchgate.netbiorxiv.org The central regions of several Borg proteins, including family members of MSE55, are known to contain proline-rich domains. nih.govresearchgate.net While the specific "PAANPPA" motif has been associated with Borg proteins, a detailed characterization of such repeats within the human MSE55 sequence requires further investigation. The presence of these proline-rich stretches suggests that MSE55 likely engages in multiple protein-protein interactions, acting as a scaffold to bring together various components of the signaling and cytoskeletal machinery.

Borg Homology (BH) Domains

A defining feature of the Borg family of proteins, including MSE55 (CDC42EP4), is the presence of three conserved regions termed Borg Homology (BH) domains: BH1, BH2, and BH3. nih.gov These domains are unique to the Borg family.

Following the N-terminal CRIB domain is the BH1 domain. nih.gov The central part of the protein is more divergent among family members but contains the BH2 and BH3 domains. nih.gov Notably, the BH2 domain is absent in the smallest member of the Borg family, Cdc42EP5. nih.gov

The BH3 domain is the best-characterized of the three and is present in all Borg proteins. nih.gov In MSE55 (CDC42EP4), the BH3 domain is located centrally. nih.gov This domain is both necessary and sufficient for the specific interaction of Borg proteins with septins, a family of GTP-binding proteins that form filamentous structures involved in cytokinesis and other cellular processes. nih.govdrexel.edu The functions of the BH1 and BH2 domains are yet to be fully elucidated. nih.gov

Biophysical Approaches to this compound Conformation and Stability

The determination of the three-dimensional structure and the conformational stability of a protein is crucial for a complete understanding of its function. While specific high-resolution structural data and detailed biophysical characterization for the full-length this compound are not extensively available in the public domain, several biophysical techniques are instrumental in studying proteins of this nature.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could provide atomic-level details of the structure of MSE55 and its individual domains. Circular Dichroism (CD) spectroscopy would be valuable for assessing the secondary structure content (e.g., alpha-helices, beta-sheets) and its changes upon binding to partners like Cdc42 or septins.

Furthermore, methods like Differential Scanning Calorimetry (DSC) and thermal or chemical denaturation assays monitored by fluorescence spectroscopy could be employed to determine the thermodynamic stability of the protein and its domains. Such studies would reveal how the protein's conformation is maintained and how its stability might be modulated by ligand binding or post-translational modifications. Biophysical studies have shown that the CRIB motif itself is often unstructured in the absence of its binding partner and folds upon interaction with active Cdc42/Rac. frontiersin.org This induced-fit mechanism is a common theme in signaling protein interactions. The proline-rich regions are also likely to be intrinsically disordered, providing conformational flexibility that can facilitate interactions with multiple partners.

Molecular Interactions and Signaling Network Integration of Mse55 Protein

Direct Binding Mechanisms with Rho Family GTPases

MSE55 exhibits specific binding interactions with certain members of the Rho family of small GTPases, which are known regulators of diverse cellular activities including cytoskeletal dynamics, kinase signaling, and cell polarity. pnas.orgnih.govnih.gov

GTP-Dependent Binding to Cdc42

A key interaction of MSE55 is its binding to Cdc42. Research using glutathione (B108866) S-transferase-capture experiments has demonstrated that MSE55 associates with Cdc42 in a GTP-dependent manner. pnas.orgpnas.orggenenames.orgnih.gov This indicates that MSE55 preferentially binds to the active, GTP-bound form of Cdc42, a common characteristic of Rho GTPase effector proteins. pnas.orgnih.govcytoskeleton.com

CRIB Domain Requirement for Cdc42 Interaction

The interaction between MSE55 and Cdc42 is dependent on an intact CRIB domain within the MSE55 protein. uniprot.orgscbt.comscbt.compnas.orgpnas.orggenenames.orgnih.gov Studies utilizing MSE55 mutants with alterations in the CRIB domain have shown a significant reduction or complete loss of interaction with Cdc42. pnas.orgpnas.orggenenames.orgnih.gov The CRIB domain is a conserved motif found in many effector proteins that bind to activated Cdc42 and/or Rac GTPases. nih.govnih.gov

Interaction Specificity with TC10 and Lack of Interaction with Rac1/RhoA

In addition to Cdc42, MSE55 (also referred to as Borg5) has been shown to bind to the Rho family GTPase TC10 (also known as RhoQ) in a GTP-dependent manner. nih.govnih.govresearchgate.netthermofisher.comportlandpress.com However, studies have consistently shown no detectable interaction of MSE55 with other prominent Rho family members such as Rac1 and RhoA, regardless of their nucleotide-bound state. pnas.orgpnas.orgnih.govnih.govresearchgate.net This specificity in binding highlights the distinct roles of MSE55 as an effector primarily for Cdc42 and TC10.

The binding specificity of MSE55 to Cdc42 and TC10, but not Rac1 or RhoA, is summarized in the following table:

Rho Family GTPaseInteraction with MSE55GTP-Dependent
Cdc42YesYes
TC10YesYes
Rac1NoNot Applicable
RhoANoNot Applicable

Effector Role in Downstream Signaling Pathways

As an effector protein, MSE55 mediates downstream signaling events triggered by its interaction with activated Cdc42 and TC10, particularly influencing the actin cytoskeleton. uniprot.orgscbt.comscbt.compnas.orgnih.govpnas.orgportlandpress.com

Link to Actin Cytoskeletal Regulators via Proline-Rich Motifs (e.g., Profilin, SH3-containing molecules)

MSE55 contains proline-rich sequences, including multiple repeats of the amino acid sequence PAANPPA. pnas.orgnih.gov These proline-rich motifs are potential binding sites for actin-binding proteins such as profilin and other signaling molecules containing SH3 domains. pnas.orgnih.govucl.ac.ukebi.ac.ukmdpi.comnih.gov The interaction with such molecules suggests a mechanism by which MSE55 links Cdc42/TC10 signaling to the regulation of actin polymerization and cytoskeletal reorganization. pnas.orgnih.govbiorxiv.orgelifesciences.org The binding of Cdc42 to MSE55 may lead to a conformational change that exposes these proline-rich repeats, allowing them to interact with actin-modulating proteins and thereby influence actin dynamics. pnas.orgnih.gov

Integration within the Rho GTPase Cascade and Kinase-Signaling Pathways

While MSE55 is a non-kinase effector, its interaction with Rho GTPases integrates it into broader signaling cascades that can influence kinase pathways and other cellular processes. pnas.orgnih.govnih.govscispace.complos.orgmdpi.com Rho GTPases, including Cdc42, are known to regulate various kinase-signaling pathways. pnas.orgnih.govnih.govcytoskeleton.comresearchgate.netnih.gov Although the precise mechanisms by which MSE55 directly impacts kinase signaling are not as extensively characterized as its role in cytoskeletal regulation, its position as a Cdc42 effector places it within a network where crosstalk between Rho GTPases and kinase cascades occurs. pnas.orgnih.govnih.govresearchgate.netarvojournals.orgelifesciences.org For instance, Rho GTPases can activate PAK kinases, which in turn can influence pathways like the JNK/SAPK pathway. nih.gov While MSE55 itself is not a kinase, its modulation of Cdc42 activity and downstream actin rearrangements can indirectly affect these interconnected signaling networks. pnas.orgnih.govportlandpress.com

Protein-Protein Interaction Networks Involving this compound

MSE55, also known as Borg5 (binder of Rho GTPases 5), functions as an effector protein within cellular protein-protein interaction networks. scbt.comscbt.com Its primary characterized role involves interaction with the Rho GTPase family member, Cdc42. pnas.orgnih.govpnas.orgnih.gov This interaction is crucial for mediating downstream cellular processes, particularly those related to actin cytoskeleton reorganization at the plasma membrane. pnas.orgnih.govpnas.orgnih.gov MSE55 is a nonkinase protein containing a CRIB (Cdc42/Rac interactive-binding) domain, which is essential for its interaction with Cdc42. scbt.comscbt.compnas.orgnih.govpnas.orgnih.gov

Identification of Novel Interaction Partners

Research has identified Cdc42 as a key interaction partner of MSE55. pnas.orgnih.govpnas.orgnih.gov Experimental approaches, such as glutathione S-transferase-capture experiments, have demonstrated that MSE55 binds specifically to Cdc42 in a GTP-dependent manner. pnas.orgpnas.org This binding is contingent upon an intact CRIB domain within the this compound; a mutant MSE55 lacking a functional CRIB domain does not interact with Cdc42. pnas.orgpnas.org Notably, interaction of MSE55 with other Rho GTPases like Rac or Rho has not been detected under similar experimental conditions. pnas.org MSE55 is part of a family of proteins known as the Borgs, which interact with Cdc42 and TC10 GTPases. scbt.comscbt.com While the Borg family represents related interacting proteins, detailed identification of specific novel interaction partners of MSE55 beyond its established binding to Cdc42 is an ongoing area of research in the broader context of protein interaction network analysis.

Cellular Functions and Regulatory Mechanisms of Mse55 Protein

Regulation of Actin Cytoskeleton Dynamics

MSE55 is a key mediator of actin cytoskeleton reorganization at the plasma membrane. nih.gov Its interaction with active Cdc42 leads to dynamic alterations in the actin filament network, which are fundamental for processes such as cell shape changes, migration, and cytokinesis. nih.gov The ability of MSE55 to induce F-actin-based protrusions highlights its direct involvement in shaping the cellular architecture. portlandpress.com

Induction of Long Cellular Extensions in Fibroblasts

Studies have demonstrated that the expression of MSE55 in fibroblasts, such as NIH 3T3 cells, leads to the formation of prominent actin-based cellular extensions. nih.gov This morphological change is dependent on the activity of Cdc42, but notably, it does not require Rac activity. nih.gov The presence of an intact CRIB domain within MSE55 is essential for its interaction with Cdc42 and the subsequent induction of these extensions. nih.gov

Mediation of Membrane Ruffling and Actin Polymerization in Specific Cell Types

Beyond inducing long extensions in fibroblasts, MSE55 expression has also been shown to induce membrane ruffling in other cell types, such as Cos-7 cells. nih.gov Membrane ruffling is a dynamic process involving the rapid reorganization and polymerization of actin filaments, often observed at the leading edge of migrating cells. mdpi.comresearchgate.netnih.gov MSE55's capacity to mediate actin cytoskeleton reorganization is central to the formation of these membrane extensions and ruffles. nih.gov SH3 domain-containing proteins, a category that includes MSE55, are broadly implicated in the organization of the actin cytoskeleton and can stimulate actin polymerization. encyclopedia.pubnih.govoncotarget.comnih.gov

Role in Cell Morphology and Plasticity

As a Cdc42 effector protein, MSE55 contributes to the regulation of multiple cellular activities, including those that govern cell morphology and plasticity. nih.gov Cdc42 is a well-established regulator of cell shape. wikipedia.org The ability of cells to alter their morphology in response to intrinsic and external cues, a characteristic of cell plasticity, relies heavily on the dynamic remodeling of the cytoskeleton, a process directly influenced by MSE55 through its interaction with Cdc42. nih.govfrontiersin.org

Contribution to Cell Migration and Invasion Processes

The involvement of MSE55 in regulating actin dynamics and inducing membrane protrusions suggests a role in cell migration and invasion. Membrane ruffling, a process mediated by MSE55 in certain cell types, is known to precede cell migration. nih.govnih.gov While direct studies specifically detailing MSE55's role in migration and invasion are less extensive in the provided results compared to related proteins like SH3RF3 portlandpress.comresearchgate.netnih.govnih.gov, the broader family of Borg proteins, which includes MSE55 (Borg5), is implicated in cell migration. portlandpress.com

Involvement in Cell Polarity Establishment

Cell polarity, the asymmetric organization of cellular components, is a fundamental process regulated by Cdc42. nih.gov As a direct effector of Cdc42, MSE55 is functionally linked to the establishment of cell polarity. nih.gov SH3 domain-mediated protein-protein interactions, a feature of MSE55, are known to regulate various essential cellular functions, including cell polarity. encyclopedia.pubnih.gov

Participation in Specific Biological Processes

The tissue-specific expression pattern of MSE55 points towards its involvement in particular physiological processes.

Potential Role in Hematopoiesis

MSE55 displays restricted expression primarily in endothelial cells and bone marrow stromal cells. nih.govuni-freiburg.descispace.comwikipedia.orgnih.gov This specific localization has led to the suggestion that MSE55 may play a functional role in hematopoiesis, the process of blood cell formation. nih.govuni-freiburg.descispace.com While the precise mechanisms of its involvement in hematopoiesis require further elucidation, its presence in the bone marrow microenvironment, which is critical for supporting hematopoietic stem cells, highlights this potential role. nih.govuni-freiburg.descispace.com

Regulation of Ciliary Smoothened (SMO)-Dependent Hedgehog Signaling Pathway

Emerging research indicates that MSE55 may also be involved in the regulation of the Hedgehog (Hh) signaling pathway. Specifically, MSE55 has been reported to positively regulate the ciliary Smoothened (SMO)-dependent Hedgehog signaling pathway. idrblab.net The Hedgehog pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis, mediated through key components like the receptor Patched (PTCH) and the signal transducer Smoothened (SMO). tanlab.org The positive regulatory effect of MSE55 on this pathway suggests a potential link between Rho GTPase signaling, cytoskeletal dynamics, and the control of developmental signaling processes. idrblab.net

Post Translational Modifications of Mse55 Protein: Regulatory Impact

Identification of Putative Post-Translational Modification Sites

The primary structure of MSE55/HIP-55 contains numerous potential sites for various post-translational modifications. The most extensively studied of these is phosphorylation. Through techniques such as mass spectrometry coupled with phosphopeptide enrichment, researchers have identified multiple phosphorylation sites on the MSE55/HIP-55 protein. mdpi.com

One study, utilizing over-expressed human MSE55/HIP-55 in HEK293 cells, successfully identified fourteen phosphorylation sites along the protein's primary structure. mdpi.com Many of these were novel findings, highlighting the complexity of its regulation. The identified sites are located on serine, threonine, and tyrosine residues, which are the canonical targets for kinases.

While phosphorylation is the most well-documented PTM for MSE55/HIP-55, the protein's amino acid sequence also suggests the potential for other modifications such as ubiquitination and lipidation. Ubiquitination typically occurs on lysine residues, which are present throughout the MSE55/HIP-55 sequence. Lipidation, the attachment of lipid moieties, often targets specific consensus sequences or individual amino acids like cysteine or glycine, which are also found in the protein. However, direct experimental evidence for these latter modifications on MSE55/HIP-55 is not as extensively documented as for phosphorylation.

Influence of Phosphorylation on MSE55 Protein Activity and Localization

Phosphorylation is a dynamic and reversible modification that acts as a molecular switch to control protein function. mdpi.com In MSE55/HIP-55, phosphorylation has been shown to be a key regulator of its activity and interactions, thereby influencing important cellular signaling pathways.

Several kinases have been identified to phosphorylate MSE55/HIP-55, including Syk, Lyn, Blk, and Src, which implicates the protein in antigen receptor signaling and cytoskeletal organization. mdpi.com It has also been identified as a substrate for MELK (maternal embryonic leucine zipper kinase), connecting it to processes of stem-cell characteristics and invasiveness. mdpi.com

Detailed research has elucidated the functional consequences of phosphorylation at specific sites. For instance, phosphorylation at Serine 269 (S269) and Threonine 291 (T291) is critical for mediating the interaction of MSE55/HIP-55 with the 14-3-3τ protein. These specific phosphorylation events are controlled by the kinase Akt. This interaction is a key component of a signaling pathway that negatively regulates the Hematopoietic Progenitor Kinase 1 (HPK1).

Furthermore, the phosphorylation of MSE55/HIP-55 has been observed to influence its subcellular distribution. While generally found throughout the cytosol, it can appear enriched in the perinuclear area. mdpi.com Changes in its phosphorylation state can modulate its localization and its association with other proteins, thereby affecting its role as an adaptor protein in signal transduction.

Phosphorylation SiteRegulating Kinase(s)Known Functional Consequences
Ser269AktMediates interaction with 14-3-3τ, leading to the negative regulation of HPK1.
Thr291AktWorks in concert with S269 phosphorylation to facilitate 14-3-3τ binding and subsequent HPK1 inhibition.
Multiple Ser/Thr/Tyr residuesSyk, Lyn, Blk, MELK, SrcLinks antigen receptor signaling to the cytoskeleton, involved in stem-cell characteristics, and regulates podosome rosette formation.

Other Relevant Post-Translational Modifications and their Functional Consequences (e.g., ubiquitination, lipidation)

While phosphorylation is a well-established regulatory mechanism for MSE55/HIP-55, other post-translational modifications such as ubiquitination and lipidation are also critical for controlling the function of many cellular proteins.

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This can signal for the degradation of the protein by the proteasome, alter its cellular location, affect its activity, or promote or prevent protein-protein interactions. wikipedia.org Although the MSE55/HIP-55 protein contains lysine residues that could serve as potential ubiquitination sites, there is currently a lack of specific scientific literature detailing the ubiquitination of MSE55/HIP-55 and its functional consequences. General principles of ubiquitination suggest that if it were to occur on MSE55/HIP-55, it could play a role in regulating its turnover and thus modulate the signaling pathways in which it is involved.

Lipidation involves the covalent attachment of lipid moieties to proteins, which can increase their hydrophobicity and influence their membrane association, trafficking, and protein-protein interactions. creative-proteomics.comnih.gov Common types of lipidation include palmitoylation, myristoylation, and prenylation. nih.gov These modifications are essential for the function of many signaling proteins. As with ubiquitination, specific experimental evidence for the lipidation of MSE55/HIP-55 is not extensively documented. Given its role as an adaptor protein that interacts with various signaling molecules, it is plausible that lipidation could regulate its subcellular localization and its ability to assemble signaling complexes at specific cellular membranes.

Methodological Frameworks for Studying Mse55 Protein

Recombinant Protein Expression and Purification Strategies

To study the biochemical properties of MSE55 and its interactions with other proteins in a controlled environment, it is essential to produce a pure, functional version of the protein. This is achieved through recombinant protein expression and purification. A common strategy involves fusing the MSE55 gene to a tag that facilitates purification.

One widely used tag is Glutathione (B108866) S-Transferase (GST). nih.gov The gene for MSE55 is cloned into an expression vector that links it to the GST gene. This construct is then introduced into a host system, typically Escherichia coli, which is induced to produce large quantities of the GST-MSE55 fusion protein. The bacterial cells are then lysed, and the resulting mixture is passed over a column containing glutathione-agarose beads. The GST tag binds with high affinity to the glutathione, immobilizing the GST-MSE55 protein while other cellular proteins are washed away. The purified fusion protein can then be eluted from the beads for use in subsequent experiments. This method has been successfully used to produce purified GST-MSE55 for in vitro binding assays. nih.gov

Table 1: Overview of Recombinant MSE55 Purification

Step Description Purpose
Vector Construction The coding sequence for MSE55 is inserted into a plasmid vector containing the Glutathione S-Transferase (GST) gene. To create a fusion protein (GST-MSE55) that can be easily purified.
Transformation The recombinant plasmid is introduced into a host expression system, such as E. coli. To enable the large-scale production of the fusion protein.
Protein Expression The host cells are cultured and induced to express the GST-MSE55 protein. To generate a sufficient quantity of the protein for purification.
Cell Lysis The host cells are broken open to release the cellular contents, including the recombinant protein. To make the protein accessible for purification.
Affinity Chromatography The cell lysate is passed through a column with glutathione-conjugated beads. The GST-tagged MSE55 binds to the beads. To separate the GST-MSE55 protein from other cellular components.

| Elution | The purified GST-MSE55 is released from the beads using a solution of reduced glutathione. | To obtain a concentrated and purified sample of the recombinant protein. |

In Vitro Protein-Protein Interaction Assays

Understanding the function of MSE55 requires identifying the proteins with which it interacts. Several in vitro techniques are employed to discover and confirm these interactions.

GST-capture, or pull-down assays, are a powerful method to identify protein-protein interactions. pnas.org In studies involving MSE55, purified GST-MSE55 fusion protein is immobilized on glutathione-agarose beads. nih.gov This "bait" is then incubated with a "prey" sample, which could be a cell lysate or a purified protein of interest. If the prey protein interacts with MSE55, it will be "captured" on the beads along with the GST-MSE55. After washing away non-specific binders, the proteins attached to the beads are eluted and analyzed, typically by Western blotting with an antibody against the prey protein.

Through this method, it was demonstrated that MSE55 binds directly to Cdc42 in a GTP-dependent manner. pnas.orgnih.gov This means that MSE55 specifically interacts with the active, GTP-bound form of Cdc42. Further experiments have shown that a mutation in the CRIB (Cdc42/Rac interactive-binding) domain of MSE55 abolishes this interaction, confirming the importance of this domain for binding to Cdc42. pnas.org

The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions in vivo. pnas.org This technique was instrumental in identifying the family of proteins to which MSE55 (Borg5) belongs. researchgate.netnih.gov In a Y2H screen, a "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of "prey" proteins are fused to the activation domain (AD) of the same transcription factor. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

A Y2H screen using the GTPase TC10 as bait identified a family of interacting proteins that were subsequently named Borgs (binders of Rho GTPases). researchgate.netnih.gov Database searches for similar proteins then identified MSE55 as a member of this family, which was designated Borg5. researchgate.netnih.gov This discovery placed MSE55 within a functional class of proteins that interact with Rho family GTPases.

Table 2: Summary of MSE55 Protein Interactions

Method Bait Protein Prey Protein(s) Key Finding
GST-Capture GST-MSE55 Cdc42 MSE55 binds to Cdc42 in a GTP-dependent manner. pnas.org
GST-Capture GST-MSE55 Rac MSE55 shows weaker binding to Rac compared to Cdc42. nih.gov

| Yeast Two-Hybrid | TC10 | Borg family proteins | Identified a family of proteins (Borgs) that interact with TC10, leading to the classification of MSE55 as Borg5. researchgate.netnih.gov |

Advanced Cellular Imaging Techniques

To understand the function of MSE55 in its native environment, it is crucial to determine its location within the cell and to observe its behavior in real-time. Advanced microscopy techniques are essential for these investigations.

Immunofluorescence microscopy is used to visualize the subcellular distribution of specific proteins. researchgate.net Cells are fixed, permeabilized, and then incubated with a primary antibody that specifically recognizes the protein of interest, in this case, MSE55. A secondary antibody, which is conjugated to a fluorescent dye, is then used to bind to the primary antibody. When viewed under a fluorescence microscope, the location of the this compound is revealed by the fluorescent signal.

Studies using this technique in NIH 3T3 fibroblasts have shown that the expression of MSE55 leads to the formation of long, actin-based protrusions. researchgate.net This indicates that MSE55 plays a role in reorganizing the actin cytoskeleton at the plasma membrane. When a mutant form of MSE55 with a non-functional CRIB domain was expressed, the formation of these protrusions was significantly reduced, linking its interaction with Cdc42 to its effect on cell morphology. pnas.org

While immunofluorescence provides a static snapshot of protein localization, live-cell video microscopy allows for the observation of dynamic cellular events in real time. researchgate.net In this technique, a fluorescently tagged version of the protein of interest (e.g., MSE55 fused to Green Fluorescent Protein, GFP) is expressed in cells. These cells are then imaged over time using a specialized microscope equipped with an environmental chamber to keep the cells alive.

Live-cell imaging of NIH 3T3 cells expressing MSE55 has provided dynamic evidence of its role in cytoskeletal reorganization. researchgate.net These experiments have visualized the formation of membrane extensions, confirming the findings from static immunofluorescence and providing insight into the temporal dynamics of this process. Such studies have been crucial in establishing MSE55 as a Cdc42 effector protein that mediates the formation of membrane protrusions. pnas.org

Genetic and Molecular Perturbation Approaches

To elucidate the cellular functions of this compound, also known as Binder of Rho GTPases 5 (Borg5), researchers employ a variety of genetic and molecular perturbation techniques. These approaches involve the manipulation of MSE55 gene expression or protein function to observe the resulting cellular and molecular consequences.

Overexpression and Dominant-Negative Mutant Analysis

Overexpression studies are a fundamental approach to investigate the function of a protein by increasing its intracellular concentration. In the context of MSE55, wild-type or mutant versions of its cDNA are transfected into mammalian cells. For instance, studies have shown that overexpressing wild-type MSE55 in Cos-7 cells leads to its localization at membrane ruffles and an increase in membrane actin polymerization. In NIH 3T3 cells, its overexpression induces the formation of long, actin-based cellular protrusions.

To dissect the mechanism of MSE55 function, dominant-negative mutants are utilized. A common strategy involves mutating key functional domains. The Cdc42/Rac interactive-binding (CRIB) domain of MSE55 is essential for its interaction with the GTPase Cdc42. Expression of an MSE55 mutant with a non-functional CRIB domain in Cos-7 cells resulted in fewer membrane ruffles, demonstrating the necessity of the Cdc42-MSE55 interaction for this effect.

Cell LineMSE55 ConstructKey ObservationReference
Cos-7Wild-type MSE55Localization at membrane ruffles, increased actin polymerization scbt.com
Cos-7MSE55 CRIB MutantReduced formation of membrane ruffles scbt.com
NIH 3T3Wild-type MSE55Formation of long, actin-based protrusions scbt.com
NIH 3T3Wild-type MSE55 + Dominant-Negative N17Cdc42Protrusion formation is blocked scbt.com
MDCKMyc-tagged RNAi-resistant mouse Borg5Recombinant protein replaces endogenous Borg5 for rescue studies biologists.com

Gene Knockdown and Knockout Strategies (e.g., siRNA, shRNA)

Gene silencing techniques are used to transiently or stably reduce the expression of MSE55, allowing for the study of loss-of-function phenotypes. These methods include the use of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). For example, studies have utilized siRNA (specifically the S4 oligo) to successfully suppress the upregulation of Borg5 in differentiating trophectoderm cells, leading to an inhibition of cell migration. nih.gov Similarly, shRNA targeting Borg5 (S4-shRNA) has been shown to reduce the formation of blastocysts in developing embryos. nih.gov Commercial siRNAs targeting mouse MSE55 are also available, indicating its use as a standard research tool. scbt.com

For permanent and complete loss of gene function, gene knockout strategies are employed. CRISPR/Cas9 technology has been used to generate MSE55/Borg5 knockout cell lines. nih.gov For instance, the endogenous Cdc42ep5 (the gene for Borg3, a related family member) was knocked out in murine wild-type cells to study its role in migration and invasion, a strategy directly applicable to MSE55. nih.gov Furthermore, knockout mouse models for the MSE55 gene (Cdc42ep1) have been created and are commercially available, providing a powerful tool for in vivo studies of MSE55 function in development, physiology, and disease. gempharmatech.com These knockout models are critical for investigating the protein's role in processes such as angiogenesis and the persistent directional migration of endothelial cells. scholaris.canih.govbiologists.com

Structural Determination Methodologies Applicable to this compound

Determining the three-dimensional structure of MSE55 is crucial for understanding its mechanism of action at a molecular level. While a solved structure for MSE55 is not currently available in public databases, several powerful methodologies are applicable for this purpose, particularly for studying its domains and interactions with partners like Cdc42 and septins.

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-electron microscopy (Cryo-EM) is a technique ideally suited for determining the structure of large protein complexes in their near-native state. Given that MSE55/Borg5 functions by interacting with septins to form higher-order filamentous structures, Cryo-EM would be an invaluable tool. scholaris.ca Researchers have successfully used Cryo-EM to determine the atomic model of the human septin hexamer and to study the architecture of septin filaments. nih.govmolbiolcell.org This methodology could be applied to visualize the structure of MSE55 in complex with septin oligomers, revealing how MSE55 influences septin polymerization and organization. Such a study would provide critical insights into how the MSE55-septin scaffold contributes to the regulation of the actomyosin (B1167339) cytoskeleton. oipub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution. It is particularly well-suited for analyzing dynamic regions of proteins and characterizing transient interactions. The interaction between the CRIB domain of MSE55 and the GTP-bound form of Cdc42 is a prime candidate for NMR analysis. scbt.com This method could precisely map the binding interface, identify the key residues involved in the interaction, and characterize the conformational changes that occur upon binding. As NMR can provide information on protein dynamics across a range of timescales, it could reveal how the MSE55-Cdc42 interaction is regulated and how it relays signals to the actin cytoskeleton.

X-ray Crystallography for High-Resolution Structural Insights

An article on the "this compound" cannot be generated as requested. Extensive searches have found no scientifically recognized protein with this designation in publicly available literature and databases. Therefore, it is not possible to provide information on the methodological frameworks for its study, including quantitative proteomics and mass spectrometry-based characterization.

It is possible that "this compound" may be an internal, project-specific identifier, a misnomer, or a newly discovered protein not yet described in public research. Without any foundational information on this specific protein, the generation of a scientifically accurate and informative article is not feasible.

Physiological and Pathophysiological Implications of Mse55 Protein Activity

Contribution of MSE55 Protein to Normal Cellular Homeostasis

In its physiological role, the this compound is a key contributor to the maintenance of normal cellular homeostasis, primarily through its regulation of cell shape and cytoskeletal organization. wikipedia.org Cellular homeostasis requires the ability to maintain structural integrity, respond to stimuli, and carry out essential functions like cell migration and adhesion, all of which are dependent on the dynamic remodeling of the actin cytoskeleton. mdpi.com

MSE55 contributes to these processes through its direct, GTP-dependent interaction with Cdc42. nih.gov The N-terminus of MSE55 contains a conserved Cdc42/Rac interactive binding (CRIB) domain, which specifically recognizes and binds to the active, GTP-bound conformation of Cdc42. nih.govfrontiersin.org This interaction recruits MSE55 to specific locations at the plasma membrane where it mediates the reorganization of the actin cytoskeleton. genecards.org

Research findings have demonstrated that the expression of MSE55 in different cell lines leads to distinct, context-dependent changes in cell morphology. nih.gov

In Cos-7 cells, wild-type MSE55 is localized at membrane ruffles and enhances membrane actin polymerization. pnas.org

In NIH 3T3 fibroblasts, MSE55 expression induces the formation of long, actin-based protrusions, such as pseudopodia. pnas.orggenecards.org

This function is critically dependent on the upstream activation by Cdc42. The induction of these cellular extensions by MSE55 is blocked by the expression of a dominant-negative form of Cdc42, confirming that MSE55 acts as a downstream effector in this pathway. pnas.org By translating Cdc42 signals into precise cytoskeletal rearrangements, MSE55 plays a vital role in maintaining the morphological plasticity and structural integrity essential for normal cellular function. wikipedia.org

Table 1: Observed Cellular Functions of this compound in Homeostasis

Cellular ProcessMechanism of ActionObserved EffectKey Interacting Protein
Actin Cytoskeleton ReorganizationBinds to active GTP-bound Cdc42 via its CRIB domain, localizing to the plasma membrane.Induces formation of actin-based structures like membrane ruffles and long protrusions (pseudopodia). pnas.orgCdc42
Regulation of Cell ShapeMediates signals from Cdc42 to orchestrate changes in actin polymerization.Alters cell morphology, promoting extensions and membrane activity. wikipedia.orgActin

Dysregulation of this compound Function in Disease Contexts

The signaling pathways governed by Rho family GTPases, including Cdc42, are frequently altered in various diseases. nih.govnih.gov As a direct effector of Cdc42, the function of MSE55 is intrinsically linked to the fidelity of this pathway, and its dysregulation can contribute to pathological conditions.

While direct mutations in the CDC42EP1 gene (encoding MSE55) are not commonly cited as drivers of cancer, the function of the this compound is subject to the status of upstream signaling pathways that are frequently dysregulated in cancer. The Cdc42 signaling pathway is known to be hyperactivated in numerous malignancies, including Ras-related cancers, where it facilitates cellular transformation and tumorigenesis. nih.govnih.gov

Enhanced Cdc42 signaling is a feature of many cancers and contributes to neoplastic growth and metastasis. nih.gov In such contexts, the persistent activation of Cdc42 would lead to the aberrant and sustained engagement of its downstream effectors, including MSE55. This can result in the dysregulation of normal cellular architecture and signaling cascades. The constitutive activity of MSE55, driven by an overactive Cdc42, would contribute to the transformed phenotype by promoting uncontrolled changes in cell shape and cytoskeletal dynamics that favor proliferation and survival. nih.gov

The fundamental role of MSE55 in inducing cellular protrusions has significant implications for disease progression, particularly in cancer metastasis. pnas.org Cell motility is a prerequisite for cancer cells to invade surrounding tissues and metastasize to distant organs. This process relies on the dynamic formation of membrane protrusions, such as lamellipodia and filopodia, which are driven by actin polymerization. nih.gov

The demonstrated ability of MSE55 to induce long, actin-based extensions places it as a potential contributor to the invasive phenotype of cancer cells. pnas.org In a cancer cell with hyperactive Cdc42 signaling, the resulting dysregulation of MSE55 activity would promote the formation of the very structures necessary for cell migration and invasion. nih.gov By mediating the link between the oncogenic Cdc42 signal and the physical machinery of the actin cytoskeleton, MSE55 can directly impact the cell's motile and invasive capabilities, thereby facilitating disease progression.

Mechanistic Basis for Therapeutic Targeting Strategies Centered on this compound or its Pathway

Given the role of the Cdc42-MSE55 axis in cellular processes co-opted by cancer, this pathway presents a rational target for therapeutic intervention. While there are currently no known small molecules that directly target the this compound itself, the mechanistic basis for targeting its activity lies in modulating the upstream Cdc42 signaling pathway.

The inhibition of Cdc42 is a viable therapeutic strategy that has been explored for Ras-related cancers. nih.gov Several small molecule inhibitors that prevent Cdc42 activation have been shown to elicit anticancer effects in various cancer cell lines. nih.govashpublications.org The mechanism of such a strategy would be to block Cdc42's ability to bind and activate its downstream effectors.

By targeting Cdc42, one would effectively prevent the recruitment of MSE55 to the plasma membrane and block its function in reorganizing the actin cytoskeleton. This would inhibit the pathological consequences of MSE55 over-activity, such as the enhanced cell motility and invasion that contribute to metastasis. Therefore, the therapeutic targeting of the Cdc42 signaling node serves as an indirect but mechanistically sound strategy for neutralizing the disease-relevant contributions of the this compound. nih.govnih.gov

Emerging Research Avenues and Future Directions for Mse55 Protein Studies

Elucidation of Unidentified Upstream Regulators and Downstream Effectors of MSE55 Protein

A primary objective in the coming years will be to comprehensively map the signaling pathways in which the this compound is a key player. Identifying the upstream regulators that govern its expression, localization, and activity is paramount. This will involve a multi-pronged approach combining genetic screens, proteomic analyses, and high-throughput screening of small molecule libraries to pinpoint kinases, phosphatases, transcription factors, and other regulatory molecules that modulate MSE55 function.

Simultaneously, a concerted effort is required to identify the downstream effectors that are influenced by MSE55. This will likely involve techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and proximity-dependent biotinylation (BioID) to identify direct and indirect binding partners. Understanding these downstream targets will be crucial for deciphering the physiological consequences of MSE55 activity.

Table 1: Potential Methodologies for Identifying MSE55 Interactors

Methodology Objective Potential Outcomes
Yeast Two-Hybrid Screening Identify direct protein-protein interactions.Discovery of novel binding partners of MSE55.
Co-immunoprecipitation (Co-IP) with Mass Spectrometry Isolate and identify proteins within MSE55 complexes.Characterization of the MSE55 interactome under different cellular conditions.
Proximity-Dependent Biotinylation (BioID) Identify proteins in close proximity to MSE55 in vivo.Mapping of transient and stable interactions within the cellular environment.
CRISPR-based Genetic Screens Identify genes that functionally interact with MSE55.Uncovering genetic modifiers of MSE55 function and potential pathway components.

Comprehensive Structural Characterization of this compound and its Complexes

A detailed understanding of the three-dimensional structure of the this compound is fundamental to comprehending its mechanism of action. Future research will focus on obtaining high-resolution structures of MSE55 in its apo form and in complex with its identified regulators and effectors. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be instrumental in this endeavor.

Structural data will provide invaluable insights into the protein's domain organization, active sites, and the conformational changes that occur upon binding to other molecules. This knowledge will be critical for designing targeted experiments to probe structure-function relationships and for the potential development of specific inhibitors or activators of MSE55.

Systems-Level Analysis of this compound Function within Cellular Networks

Moving beyond individual interactions, a systems-level understanding of MSE55's role within the broader cellular network is a key future direction. This will involve integrating data from genomics, proteomics, and metabolomics to construct comprehensive models of the cellular pathways influenced by MSE55.

Computational modeling and network analysis will be employed to predict the dynamic behavior of these networks in response to various stimuli and to identify critical nodes and feedback loops involving MSE55. This holistic approach will be essential for understanding how MSE55 contributes to complex cellular processes such as cell cycle progression, differentiation, and stress responses.

Development of Novel Research Tools and Probes for this compound Investigation

To facilitate a deeper and more dynamic investigation of MSE55 function, the development of novel research tools and probes is essential. This includes the generation of high-affinity monoclonal antibodies for specific and reliable detection of MSE55 in various experimental setups.

Furthermore, the creation of fluorescently tagged MSE55 variants and genetically encoded biosensors will enable real-time imaging of its localization, trafficking, and activity within living cells. The development of specific small molecule inhibitors or activators will also be a high priority, providing powerful tools to acutely manipulate MSE55 function and dissect its roles in cellular physiology and disease.

Table 2: Key Research Tools for Future MSE55 Studies

Tool/Probe Application Expected Insights
High-Affinity Monoclonal Antibodies Western blotting, immunoprecipitation, immunofluorescence.Precise quantification and localization of endogenous MSE55.
Fluorescently Tagged MSE55 Live-cell imaging, fluorescence resonance energy transfer (FRET).Dynamic tracking of MSE55 localization and interactions in real-time.
Genetically Encoded Biosensors Real-time monitoring of MSE55 activity.Understanding the spatiotemporal dynamics of MSE55 regulation.
Specific Small Molecule Modulators Acute activation or inhibition of MSE55 function.Dissection of the immediate cellular consequences of MSE55 activity.

Exploration of this compound Function in Broader Biological Systems

While initial studies may focus on specific cell lines or model organisms, a crucial future direction will be to explore the function of MSE55 in a broader range of biological systems. This will involve investigating its expression and role in different tissues and organs, as well as in various developmental stages and disease models.

Understanding the function of MSE55 orthologs in different species will provide evolutionary insights into its conserved and divergent roles. This comparative approach will be vital for translating findings from basic research into a broader understanding of human health and disease, and for identifying potential therapeutic avenues targeting the MSE55 pathway.

Q & A

Q. How was MSE55 initially identified as a Cdc42 effector protein?

MSE55 was identified through a motif-based search for proteins containing the Cdc42/Rac interactive-binding (CRIB) domain. Using sequence similarity to the CRIB motif of the p65 protein, researchers identified MSE55 as a candidate effector. GST pull-down assays confirmed its GTP-dependent binding to Cdc42 and Rac, but not Rho, establishing its role in GTPase signaling .

Q. What experimental methods confirm MSE55's interaction with Cdc42?

Glutathione S-transferase (GST)-capture experiments are pivotal. These assays use GTP-loaded Cdc42 to bind MSE55 in vitro, demonstrating specificity. Mutagenesis of the CRIB domain (e.g., substituting critical residues like His-101) abolishes binding, confirming structural requirements . Dominant-negative Cdc42 (N17Cdc42) further validates functional interactions in cellular models .

Q. What techniques detect MSE55 expression and localization in cells?

  • Immunofluorescence : Used to visualize MSE55 localization at membrane ruffles or actin-rich protrusions in transfected Cos-7 or NIH 3T3 cells .
  • Western blotting : Specific antibodies (e.g., anti-MSE55 monoclonal antibodies) detect endogenous or overexpressed protein levels .
  • RT-PCR : Quantifies mRNA expression in tissues like bone marrow, where MSE55 is highly expressed .

Q. What is the significance of GTP-dependent binding in MSE55-Cdc42 interactions?

GTP-dependent binding ensures MSE55 interacts only with the active (GTP-bound) form of Cdc42, a hallmark of effector proteins. This specificity was demonstrated using GDP-loaded versus GTP-loaded Cdc42 in GST pull-down assays, with binding occurring exclusively in the GTP state .

Advanced Research Questions

Q. Why does MSE55 induce distinct actin structures in Cos-7 versus NIH 3T3 cells?

In Cos-7 cells, MSE55 localizes to membrane ruffles and enhances actin polymerization, while in NIH 3T3 cells, it promotes long, filopodia-like protrusions. This discrepancy may arise from cell-type-specific signaling environments, such as variations in co-expressed GTPases (e.g., Rac or Rho) or differential recruitment of actin-modifying proteins like ARP2/3 . Experimental controls using dominant-negative GTPases (e.g., N17Cdc42) can isolate MSE55-specific effects .

Q. How does the CRIB domain's structural integrity influence MSE55 function?

Mutagenesis studies show that disrupting the CRIB domain (e.g., altering conserved residues) abolishes Cdc42 binding and impairs actin reorganization. For example, a CRIB mutant (MSE55ΔCRIB) fails to localize to membranes or induce protrusions, confirming the domain's necessity for effector activity .

Q. What are the implications of MSE55's role in the Borg protein family?

MSE55 (renamed Borg5) belongs to the Borg family, which binds Cdc42 and TC10 GTPases. Borg proteins inhibit Rho signaling, suggesting cross-regulatory mechanisms between GTPase pathways. For instance, Borg3 overexpression delays cell spreading and reduces stress fibers, phenotypes rescued by Rho activation, highlighting functional antagonism .

Q. How does MSE55's tissue-specific expression in bone marrow inform its physiological role?

MSE55 is highly expressed in bone marrow stromal and endothelial cells, implicating it in hematopoiesis or stromal cell adhesion. Its secretion into serum suggests extracellular roles, though these remain underexplored. Transcriptomic studies in bone marrow organoids could clarify its regulatory functions .

Q. What methodological challenges arise when studying MSE55's dual binding to Cdc42 and Rac?

While MSE55 binds Rac weakly compared to Cdc42, distinguishing its primary effector roles requires:

  • Selective GTPase activation : Using constitutively active (G12V) or dominant-negative (T17N) mutants.
  • CRIB domain swapping : Engineering chimeric proteins to test binding specificity .

Data Contradictions and Resolution

Q. How to resolve discrepancies in MSE55's reported effects on actin dynamics?

Disparate findings (e.g., membrane ruffling vs. protrusion formation) may stem from experimental variables:

  • Cell lines : Cos-7 (kidney-derived) vs. NIH 3T3 (fibroblasts) have distinct actin regulatory networks.
  • Expression levels : Overexpression artifacts can be mitigated using inducible promoters or endogenous tagging .
  • Assay conditions : Live-cell imaging vs. fixed-cell immunofluorescence may capture dynamic vs. static actin changes .

Methodological Recommendations

  • For binding assays : Combine GST pull-downs with surface plasmon resonance (SPR) to quantify affinity .
  • For functional studies : Use CRISPR/Cas9 knockout models to assess endogenous MSE55 roles, avoiding overexpression artifacts .
  • For tissue-specific analysis : Leverage single-cell RNA-seq datasets to map MSE55 expression across cell types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.